N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzenesulfonamide
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Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.42. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition
The compound has been explored for its potential in inhibiting cyclooxygenase enzymes, specifically COX-2. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, finding that the introduction of a fluorine atom increases COX-1/COX-2 selectivity, leading to the development of potent and selective COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Chemical Reactions and Synthesis
The molecule facilitates SNAr displacement reactions, as demonstrated by Whitfield et al. (2003). They found that reactions of related pyrimidines and purines are significantly accelerated in the presence of trifluoroacetic acid, particularly in 2,2,2-trifluoroethanol solvent (Whitfield et al., 2003).
Corrosion Inhibition
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives (including variants of the compound ) on iron. Their study involved quantum chemical calculations and molecular dynamics simulations, revealing these derivatives' efficacy in preventing corrosion (Kaya et al., 2016).
Anticancer Potential
Research into sulfonamide derivatives has indicated potential anticancer properties. Huang et al. (2001) synthesized derivatives containing fluorouracil and nitrogen mustard, finding some to exhibit high antitumor activity and low toxicity, highlighting their potential as antitumor agents (Huang et al., 2001).
Structural Analysis and Drug Development
Pawlak et al. (2021) conducted a structural investigation of a related compound, AND-1184, and its hydrochloride form, which are potential APIs for dementia treatment. Their study using X-ray and solid-state NMR characterizations provides insights into the structural aspects crucial for drug development (Pawlak et al., 2021).
properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-24-15-3-2-4-16(9-15)26(22,23)21-13-5-7-14(8-6-13)25-17-19-10-12(18)11-20-17/h2-4,9-11,13-14,21H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKHTZDIFHIKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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